molecular formula C18H17NO5S2 B6495134 ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-63-6

ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B6495134
CAS RN: 932464-63-6
M. Wt: 391.5 g/mol
InChI Key: NJJKZEJWYOAPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (abbreviated as EMBTC) is a chemical compound that belongs to the family of benzothiophene derivatives. It is a sulfur-containing heterocyclic compound and has been widely used in scientific research due to its various properties. EMBTC has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential for future directions.

Scientific Research Applications

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential applications in various scientific research areas. It has been used as a model compound for studying the structure-activity relationships of sulfur-containing heterocyclic compounds. It has also been used to study the effects of sulfur-containing compounds on the properties of polymers systems. Additionally, ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential applications in drug delivery systems, as well as its potential as an antifungal agent.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not well understood. However, it is believed that the sulfur-containing heterocyclic structure of the compound plays a role in its activity. It has been suggested that the sulfur-containing heterocyclic structure of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate may interact with proteins and other macromolecules, leading to the modulation of their activity. Additionally, the sulfur-containing heterocyclic structure of the compound may also interact with enzymes and other cellular components, leading to the modulation of their activity.
Biochemical and Physiological Effects
ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential biochemical and physiological effects. It has been suggested that the sulfur-containing heterocyclic structure of the compound may interact with proteins and other macromolecules, leading to the modulation of their activity. Additionally, the sulfur-containing heterocyclic structure of the compound may interact with enzymes and other cellular components, leading to the modulation of their activity. Furthermore, ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been studied for its potential effects on the immune system, as well as its potential as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in laboratory experiments include its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. Furthermore, the compound is relatively non-toxic and has a low environmental impact. However, there are some limitations to using ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in laboratory experiments. The compound is not very soluble in water, and its solubility in organic solvents is limited. Additionally, the compound is not very stable in the presence of light and oxygen.

Future Directions

The potential for future directions for ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is vast. The compound has been studied for its potential applications in drug delivery systems, as well as its potential as an antifungal agent. Additionally, the compound could be studied for its potential applications in the synthesis of other sulfur-containing heterocyclic compounds. Furthermore, the compound could be studied for its potential applications in the synthesis of polymers and other materials. Finally, the compound could be studied for its potential use as a catalyst for organic reactions.

Synthesis Methods

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been synthesized in a variety of ways, including a two-step synthesis method. The first step involves the reaction of ethyl 2-bromo-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate with sodium hydroxide. This reaction results in the formation of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. The second step involves the reaction of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate with sodium hydroxide, which results in the formation of ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate.

properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-3-24-18(20)16-17(12-8-4-7-11-15(12)25-16)26(21,22)19-13-9-5-6-10-14(13)23-2/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJKZEJWYOAPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.